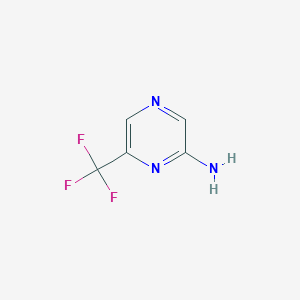

6-(Trifluoromethyl)pyrazin-2-amine

Description

Contextualization within Heterocyclic Chemistry and Fluorinated Compounds Research

6-(Trifluoromethyl)pyrazin-2-amine belongs to the broad class of nitrogen-containing heterocyclic compounds, which are fundamental to medicinal chemistry due to their prevalence in natural products and synthetic drugs. scielo.br The pyrazine (B50134) core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key scaffold in numerous biologically active molecules. tandfonline.com

The incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy in drug design. tandfonline.com Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's physicochemical properties. These properties include metabolic stability, lipophilicity, and binding affinity to biological targets. The field of fluorinated compounds research continuously seeks novel building blocks like this compound to introduce these advantageous characteristics into new molecular entities.

Significance of the Trifluoromethyl Moiety in Pyrazine Derivatives for Biological Activity

In the context of drug development, the -CF3 group is often used to improve a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body. The lipophilicity conferred by the trifluoromethyl group can also enhance a molecule's ability to cross cell membranes, a critical factor for oral bioavailability and, in some cases, for penetrating the blood-brain barrier. nih.gov The strategic placement of a trifluoromethyl group on a pyrazine scaffold, as seen in this compound, is therefore a key design element in the creation of new therapeutic agents.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its structural analogues is heavily focused on the discovery of new kinase inhibitors for therapeutic applications, particularly in oncology. tandfonline.com The 2-aminopyrazine (B29847) and the analogous 2-aminopyridine (B139424) scaffolds are recognized as key pharmacophores that can form crucial hydrogen bond interactions within the ATP-binding site of various kinases. acs.org

Kinase Inhibition: A primary research trajectory is the use of this compound as a foundational scaffold for inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are often dysregulated in cancer. nih.govnih.gov For instance, structurally related compounds have shown potent and selective inhibition of these kinases. The trifluoromethyl group in these molecules plays a crucial role in tuning the potency and selectivity. acs.org Research has also explored derivatives of 2,6-disubstituted pyrazines as inhibitors of Casein Kinase 2 (CSNK2A), another important target in cancer therapy. nih.gov

The general structure of these inhibitors often involves the 2-amino group of the pyrazine core forming hydrogen bonds in the hinge region of the kinase, while the rest of the molecule extends into other pockets of the ATP-binding site. The trifluoromethyl group can contribute to favorable interactions and improved drug-like properties.

Synthetic Building Block: The compound serves as a valuable intermediate in multi-step syntheses. Its amino group can be readily functionalized, for example, through amidation or coupling reactions, to build more complex molecular architectures. nih.gov Patents have been filed for various complex molecules that incorporate the this compound moiety, highlighting its role in the development of novel therapeutic agents, including sGC stimulators and other kinase inhibitors. paperdigest.orgresearchgate.net

The table below summarizes key properties of this compound.

| Property | Value | Source |

| CAS Number | 69816-35-9 | bldpharm.com |

| Molecular Formula | C5H4F3N3 | uni.lu |

| Molecular Weight | 163.10 g/mol | bldpharm.com |

| InChIKey | FMBKXKZEXQCCFM-UHFFFAOYSA-N | uni.lu |

The ongoing research into this compound and its analogues underscores its importance as a privileged scaffold in modern drug discovery, with significant potential for the development of next-generation targeted therapies.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBKXKZEXQCCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537441 | |

| Record name | 6-(Trifluoromethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69816-35-9 | |

| Record name | 6-(Trifluoromethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Trifluoromethyl Pyrazin 2 Amine

Strategic Approaches to Pyrazine (B50134) Ring Formation in Trifluoromethylated Systems

The formation of the pyrazine core, particularly with a trifluoromethyl substituent, is a key challenge in the synthesis of the target compound. Various strategic approaches have been developed to construct this heterocyclic system efficiently.

Cyclocondensation Reactions for Pyrazine Core Assembly

Cyclocondensation reactions are a cornerstone for the assembly of the pyrazine ring. These reactions typically involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. In the context of trifluoromethylated pyrazines, this often involves a trifluoromethylated dicarbonyl species.

One notable method involves the reaction of aqueous solutions of trifluoropyruvaldehyde, which exists in equilibrium with its hydrated forms, with a variety of ortho-diamines. acs.orgacs.org The regiochemistry of this condensation is a critical aspect, especially when unsymmetrical diamines are used, as it can lead to the formation of structural isomers. acs.org Extensive NMR studies (¹³C, ¹⁹F, and ¹H) and X-ray analysis have been employed to elucidate the structure of the major products. acs.org It has been observed that the reaction often proceeds with the aldehyde carbonyl of trifluoropyruvaldehyde hydrate (B1144303) reacting with the more reactive amino group of the diamine to form an imine intermediate. acs.org Subsequent dehydration and cyclization by the reaction of the remaining amino group with the carbonyl adjacent to the trifluoromethyl group leads to the formation of the trifluoromethylated pyrazine ring. acs.org

The scope of this reaction has been explored with various ortho-diamines, demonstrating its utility in generating a library of trifluoromethylated pyrazine-containing nitrogen heterocycles. acs.org

Ring-Closing Strategies Involving Nitrogen and Carbon Scaffolds

Alternative to the classical cyclocondensation approach, ring-closing strategies that utilize pre-functionalized nitrogen and carbon scaffolds offer another route to trifluoromethylated pyrazines. These methods can provide better control over regioselectivity.

While direct examples for 6-(trifluoromethyl)pyrazin-2-amine are not explicitly detailed in the provided results, the synthesis of related fused pyrazine derivatives often employs intramolecular cyclization. For instance, the synthesis of trifluoromethylated fused tricyclic pyrazoles has been achieved through the intramolecular cyclization of cyclic ketone-derived amines. rsc.org This strategy highlights the potential for ring-closing reactions in constructing complex heterocyclic systems containing a trifluoromethyl group.

Regioselective Installation and Manipulation of the Trifluoromethyl Group

The introduction of the trifluoromethyl group onto the pyrazine ring can be achieved either by using precursors already containing the CF3 group or by trifluoromethylating the pre-formed pyrazine ring. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.

Precursor-Based Trifluoromethylation Techniques

This approach involves the use of starting materials that already bear the trifluoromethyl group. This is a common and often efficient way to ensure the presence of the CF3 group in the final product.

The synthesis of trifluoromethylated pyrazines from trifluoropyruvaldehyde is a prime example of a precursor-based technique. acs.orgacs.org Trifluoropyruvaldehyde itself can be generated from the hydrolysis of 3,3-dibromo-1,1,1-trifluoroacetone. acs.org This trifluoromethylated 1,2-dicarbonyl equivalent is then condensed with diamines to form the pyrazine ring, directly incorporating the trifluoromethyl group into the heterocyclic core. acs.org

Similarly, other trifluoromethylated building blocks can be employed. For instance, the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine utilizes 1,1,1-trifluoroacetone (B105887) as a precursor. orgsyn.org Although this is a pyridine (B92270) synthesis, the principle of using a readily available trifluoromethylated starting material is broadly applicable in heterocyclic chemistry.

Amination and Amine Derivatization Reactions at the C-2 Position

The final step in the synthesis of the target molecule is the introduction of the amine group at the C-2 position of the 6-(trifluoromethyl)pyrazine core. This is typically achieved through amination of a suitable precursor, often a halopyrazine.

The nucleophilic aromatic substitution (SNAr) of a halogen atom (e.g., chlorine) on the pyrazine ring with an amine source is a common method. The electron-withdrawing nature of the pyrazine ring and the trifluoromethyl group facilitates this type of reaction. For instance, the reaction of heteroaryl chlorides, including those in the pyrazine series, with amines can proceed via an SNAr mechanism. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for forming C-N bonds in heteroaromatic systems. mdpi.com This method has been successfully applied to the amination of 2-chloro-5-trifluoromethoxypyrazine, where a Boc-protected amine was introduced in high yield using a palladium catalyst with a specific phosphine (B1218219) ligand (DPEphos). mdpi.com This demonstrates the applicability of modern cross-coupling methods for the amination of functionalized pyrazines.

Reductive amination is another fundamental method for amine synthesis, though it is more commonly used for the alkylation of amines rather than direct amination of a heterocyclic ring. nih.govlibretexts.org The Chichibabin reaction is a classic method for the direct amination of pyridines and related heterocycles using sodium amide, but its applicability to trifluoromethylated pyrazines would require specific investigation. youtube.com

The table below summarizes some of the key reactions and conditions discussed:

| Reaction Type | Reactants | Reagents/Conditions | Product Type |

| Cyclocondensation | Trifluoropyruvaldehyde, ortho-diamine | Aqueous solution | Trifluoromethylated pyrazine |

| Buchwald-Hartwig Amination | 2-Halopyrazine, Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., DPEphos), Base | Aminopyrazine |

| Nucleophilic Aromatic Substitution | 2-Halopyrazine, Amine | Heat, suitable solvent | Aminopyrazine |

Nucleophilic Aromatic Substitution Pathways on Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) stands as a fundamental method for the synthesis of aminopyrazines. This reaction involves the displacement of a halide, typically chlorine or fluorine, on an electron-deficient pyrazine ring by a nucleophile, in this case, an amine. masterorganicchemistry.comnih.gov The electron-withdrawing nature of the pyrazine ring, further enhanced by the trifluoromethyl group, facilitates this reaction. masterorganicchemistry.commdpi.com The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. masterorganicchemistry.comnih.gov

The efficiency of SNAr reactions on halogenated pyrazines can be influenced by several factors, including the nature of the leaving group, the solvent, and the reaction temperature. While direct amination of a precursor like 2-chloro-6-(trifluoromethyl)pyrazine (B1591954) with ammonia (B1221849) or an ammonia equivalent is a direct approach, the reactivity can sometimes be sluggish, requiring elevated temperatures. mdpi.com For instance, the nucleophilic substitution of a chlorine atom on a pyrazine ring by diethylamine (B46881) was found to not occur at room temperature and led to decomposition at higher temperatures, highlighting the need for carefully optimized conditions or alternative catalytic methods. mdpi.com

The regioselectivity of these substitutions is also a critical consideration, especially in poly-halogenated pyrazines. The position of the incoming nucleophile is directed by the electronic effects of the substituents already present on the ring. mdpi.com

Palladium-Catalyzed Amination (e.g., Buchwald–Hartwig) for C–N Bond Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant advantage over traditional methods. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl and heteroaryl amines from aryl halides and amines with a broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com

In the context of synthesizing this compound, a precursor such as 2-chloro-6-(trifluoromethyl)pyrazine can be coupled with an ammonia equivalent or a primary amine under palladium catalysis. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a suitable phosphine ligand. youtube.comresearchgate.net The choice of ligand is crucial and has evolved over time, with bidentate phosphine ligands like DPPF (diphenylphosphinoferrocene) and sterically hindered ligands proving to be highly effective. wikipedia.org These ligands are believed to prevent the formation of inactive palladium dimers and speed up the reaction. wikipedia.org A strong base, such as sodium tert-butoxide, is also required to facilitate the catalytic cycle. youtube.com

The Buchwald-Hartwig amination has been successfully applied to various pyrazine systems, demonstrating its utility in accessing complex aminopyrazines. mdpi.comnih.gov For example, the chlorine atom in 2-chloro-5-trifluoromethoxypyrazine was successfully replaced by a nitrogen nucleophile under Buchwald-Hartwig conditions. mdpi.comnih.gov

Other Transition-Metal Catalyzed Cross-Coupling Reactions

Beyond palladium-catalyzed amination, other transition-metal-catalyzed cross-coupling reactions are instrumental in functionalizing the pyrazine core, which can be precursors to the target molecule. These reactions are a cornerstone for creating carbon-carbon and carbon-heteroatom bonds. rsc.org

Commonly employed methods for pyrazine functionalization include:

Suzuki-Miyaura Coupling: This reaction couples a halogenated pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is widely used to introduce aryl or heteroaryl substituents. researchgate.netrsc.org For instance, the Suzuki coupling of halogenated pyrazines with hetarylboronic acids has been reported. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.org This method has been used to introduce alkynyl groups onto the pyrazine ring. mdpi.com

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. researchgate.net

Stille Coupling: This reaction couples an organotin compound with an organic halide, catalyzed by palladium. rsc.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net

These reactions provide a versatile toolkit for modifying the pyrazine scaffold, allowing for the introduction of various functional groups that can be further elaborated to yield the desired this compound or its derivatives.

Development of Efficient and Environmentally Benign Synthetic Protocols

For example, a greener approach to pyrazine synthesis has been reported using a cost-effective and environmentally benign method for the preparation of pyrazine derivatives. researchgate.net Furthermore, the use of continuous flow microreactors is gaining traction in pharmaceutical manufacturing. nih.gov This technology offers advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety and scalability compared to traditional batch processes. nih.gov An enzymatic strategy using Lipozyme® TL IM in a continuous-flow system has been developed for the synthesis of pyrazinamide (B1679903) derivatives, showcasing a more sustainable approach. nih.gov

Considerations for Scalable Synthesis and Industrial Production

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. Key considerations include the cost and availability of starting materials, the safety of the chemical processes, and the efficiency and robustness of the synthetic route. researchgate.net For the industrial production of this compound, developing a scalable and cost-effective synthesis is paramount.

This often involves optimizing reaction conditions to maximize yield and minimize the formation of byproducts. The choice of reagents and catalysts is also critical, with a preference for those that are inexpensive, non-toxic, and easily removed from the final product. researchgate.net The development of continuous flow processes is a significant step towards more efficient and safer industrial production of pyrazine derivatives. nih.govresearchgate.net For instance, a scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been achieved using a continuous flow formylation/hydrazine cyclization cascade, highlighting the potential of this technology for producing key heterocyclic intermediates. researchgate.net

Reactivity and Reaction Mechanisms of 6 Trifluoromethyl Pyrazin 2 Amine

Electronic and Steric Influence of the Trifluoromethyl Group on Pyrazine (B50134) Reactivity

The trifluoromethyl (-CF3) group exerts a profound influence on the reactivity of the pyrazine ring primarily through its strong electron-withdrawing inductive effect. mdpi.comnih.gov This effect significantly decreases the electron density of the aromatic system, making the pyrazine core more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to unsubstituted pyrazine. mdpi.comwur.nl The pyrazine ring itself is already electron-deficient due to the presence of two nitrogen atoms. mdpi.com The addition of the -CF3 group further deactivates the ring towards electrophiles.

From a steric perspective, the trifluoromethyl group is bulky, which can hinder the approach of reagents to the adjacent positions on the pyrazinering. nih.govacs.org This steric hindrance can play a crucial role in directing the regioselectivity of certain reactions, favoring attack at less sterically crowded positions.

Reactivity of the Pyrazine Core and its Nitrogen Atoms

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. imist.ma This arrangement makes the ring system electron-deficient and generally less reactive towards electrophilic aromatic substitution than benzene. slideshare.netwuxiapptec.com However, the nitrogen atoms themselves can act as sites for electrophilic attack, such as protonation or alkylation.

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. mdpi.comwur.nl The presence of the activating trifluoromethyl group further enhances this susceptibility.

Role of the Amino Group in Chemical Transformations.wur.nltandfonline.comrsc.org

The amino (-NH2) group attached to the pyrazine ring at the 2-position plays a pivotal role in the chemical transformations of 6-(trifluoromethyl)pyrazin-2-amine. It acts as an electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the pyrazine nitrogens and the trifluoromethyl group. This electron-donating character is crucial for its nucleophilic reactivity.

Nucleophilic Character and Derivatization Potential.wur.nlresearchgate.net

The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character to the molecule. researchgate.net This allows this compound to participate in a variety of reactions where it acts as a nucleophile. The amino group can be readily derivatized, providing a versatile handle for the synthesis of a wide range of substituted pyrazine compounds. This derivatization potential is significant in the fields of medicinal chemistry and materials science for creating new molecules with specific properties. tandfonline.comresearchgate.net

Formation of Amides, Ureas, and Other Nitrogen-Containing Linkages.imist.maresearchgate.netmdpi.comresearchgate.net

A key aspect of the reactivity of the amino group is its ability to form various nitrogen-containing linkages, such as amides and ureas. These reactions are fundamental in synthetic organic chemistry.

Amide Formation: this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. This reaction typically proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. Catalysts may sometimes be employed to facilitate this transformation. nih.govrsc.org

Urea (B33335) Formation: The reaction of this compound with isocyanates or other carbamoylating agents leads to the formation of urea derivatives. nih.gov This reaction involves the nucleophilic addition of the amino group to the carbonyl group of the isocyanate. Alternatively, urea derivatives can be synthesized using reagents like 1,1'-carbonyldiimidazole. nih.gov The formation of ureas is a common strategy in drug discovery to link different molecular fragments. nih.gov

Other Nitrogen-Containing Linkages: Beyond amides and ureas, the amino group can be involved in the formation of other important linkages, including sulfonamides (by reaction with sulfonyl chlorides) and phosphoramidates. These transformations further highlight the versatility of this compound as a building block in organic synthesis.

Site-Selectivity in Functionalization and Substitution Reactions

The regioselectivity of functionalization and substitution reactions on the this compound ring is a complex interplay of the electronic and steric effects of both the trifluoromethyl and amino groups. The powerful electron-withdrawing nature of the -CF3 group and the electron-donating character of the -NH2 group create a specific pattern of electron density around the ring, directing incoming electrophiles and nucleophiles to particular positions.

For electrophilic substitution, the amino group, being an activating group, would typically direct incoming electrophiles to the ortho and para positions. However, the strong deactivating effect of the trifluoromethyl group and the pyrazine nitrogens makes such reactions challenging.

In nucleophilic aromatic substitution reactions, the trifluoromethyl group strongly activates the ring towards nucleophilic attack. The positions most susceptible to attack are those ortho and para to the -CF3 group. The directing influence of the substituents is crucial for achieving site-selectivity in the synthesis of more complex pyrazine derivatives. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Trifluoromethyl Pyrazin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Different NMR techniques provide specific information about the atomic arrangement within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. In derivatives of 6-(trifluoromethyl)pyrazin-2-amine, the chemical shifts of protons are influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyrazine (B50134) ring.

The aromatic protons on the pyrazine ring typically appear as singlets in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electronegative nitrogen atoms. researchgate.netchemicalbook.com The protons of the amino group (NH₂) usually produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This peak is often observed in the range of δ 4.5 to 5.5 ppm. Substituents on the pyrazine ring or the amine nitrogen will further influence the chemical shifts of nearby protons. For instance, protons on carbons adjacent to electronegative atoms or unsaturated groups will be shifted downfield. libretexts.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Pyrazine Derivatives

| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine | Aromatic | ~8.6 | s |

| 2-Aminopyridine (B139424) | Amine (NH₂) | ~4.5 | br s |

| Aromatic (H6) | ~8.1 | d | |

| Aromatic (H3, H5) | ~6.5-7.5 | m | |

| 2-Amino-6-aryl-4-trifluoromethylpyrimidine | Amine (NH₂) | Variable | br s |

| Aromatic (ring) | Variable | m |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. "s" denotes a singlet, "d" a doublet, "m" a multiplet, and "br s" a broad singlet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In this compound derivatives, the carbon atoms of the pyrazine ring resonate at distinct chemical shifts. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling, resulting in each unique carbon appearing as a singlet. libretexts.org

The carbon atom bonded to the trifluoromethyl group (C-6) is significantly influenced by the fluorine atoms, typically appearing in a specific region of the spectrum. Its signal is often a quartet in proton-coupled spectra due to coupling with the three fluorine atoms. The carbons of the pyrazine ring generally appear in the range of δ 130-160 ppm. nih.gov The chemical shifts are affected by the positions of the nitrogen atoms and the substituents. For example, carbons adjacent to nitrogen atoms are typically shifted downfield. youtube.com

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Heterocyclic Compounds

| Carbon Type | Chemical Shift (δ, ppm) |

| C-CF₃ | 115-130 (quartet) |

| Pyrazine Ring Carbons | 130-160 |

| C-NH₂ | 155-165 |

| Aromatic Carbons | 100-150 |

| Carbonyl (C=O) | 150-220 |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong, sharp signals. wikipedia.orghuji.ac.il A key feature of ¹⁹F NMR is its wide range of chemical shifts, which provides excellent resolution between different fluorine environments. wikipedia.orgthermofisher.com

For this compound derivatives, the trifluoromethyl (CF₃) group typically gives a single sharp peak in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this peak is a sensitive indicator of the electronic environment around the CF₃ group. nih.govbiophysics.org In proton-coupled ¹⁹F NMR spectra, this signal may appear as a quartet due to coupling with the protons on the adjacent carbon, though proton decoupling is common. wikipedia.org The chemical shifts for CF₃ groups in aromatic systems generally fall within the range of -50 to -70 ppm relative to a standard like CFCl₃. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is useful for identifying adjacent protons in the pyrazine ring and any aliphatic chains attached to it. sdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is extremely useful for assigning carbon signals based on the known assignments of their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu This is particularly powerful for piecing together molecular fragments and for assigning quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. sdsu.eduuvic.ca For instance, the protons on the pyrazine ring will show correlations to multiple carbon atoms within the ring, helping to confirm the ring structure and the positions of substituents.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, as it typically produces intact molecular ions with minimal fragmentation. semanticscholar.org For this compound derivatives, ESI-MS is used to determine the accurate molecular weight by observing the protonated molecule [M+H]⁺. semanticscholar.orgconicet.gov.ar

Under certain conditions, fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS), providing valuable structural information. The fragmentation patterns of pyrazine derivatives often involve characteristic losses of small neutral molecules or radicals. For example, the pyrazine ring can undergo cross-ring cleavages. nih.gov The presence of the trifluoromethyl group will also influence the fragmentation pathways. The analysis of these fragments helps to confirm the structure elucidated by NMR and other techniques.

Interactive Data Table: Predicted ESI-MS Adducts for this compound

| Adduct | m/z (calculated) |

| [M+H]⁺ | 164.04302 |

| [M+Na]⁺ | 186.02496 |

| [M+K]⁺ | 201.99890 |

| [M+NH₄]⁺ | 181.06956 |

Source: PubChem CID 13341114. uni.lu The m/z values represent the mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule with high accuracy and precision. For this compound (C₅H₄F₃N₃), HRMS provides an exact mass measurement, which helps in confirming its molecular formula. The monoisotopic mass of this compound is calculated to be 163.03574 Da. nih.gov

In HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with very high resolution. This allows for the differentiation between ions with the same nominal mass but different elemental compositions. The predicted m/z values for various adducts of this compound are crucial for accurate interpretation of the mass spectrum. These adducts are formed through interactions with protons ([M+H]⁺), sodium ions ([M+Na]⁺), potassium ions ([M+K]⁺), or ammonium (B1175870) ions ([M+NH₄]⁺) in the positive ion mode, or through the loss of a proton ([M-H]⁻) in the negative ion mode. nih.gov The high-resolution data ensures an unambiguous identification of the compound.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 164.04302 | 127.6 |

| [M+Na]⁺ | 186.02496 | 137.5 |

| [M-H]⁻ | 162.02846 | 124.8 |

| [M+NH₄]⁺ | 181.06956 | 145.3 |

| [M+K]⁺ | 201.99890 | 134.9 |

| [M+H-H₂O]⁺ | 146.03300 | 118.4 |

| [M+HCOO]⁻ | 208.03394 | 146.4 |

| [M+CH₃COO]⁻ | 222.04959 | 177.8 |

| [M+Na-2H]⁻ | 184.01041 | 135.4 |

| [M]⁺ | 163.03519 | 121.6 |

| [M]⁻ | 163.03629 | 121.6 |

Data sourced from PubChemLite. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

The molecular ion of this compound would be expected to undergo fragmentation pathways characteristic of aromatic amines and trifluoromethylated heterocycles. helixchrom.comnih.gov Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and similar processes can be expected for aromatic amines where fragmentation occurs at the bonds adjacent to the amine group. helixchrom.com For heterocyclic compounds, fragmentation often involves the loss of small neutral molecules or cleavage of the ring structure. youtube.com

In the case of this compound, potential fragmentation pathways could include the loss of the trifluoromethyl group (CF₃), which would result in a significant neutral loss of 69 Da. Another likely fragmentation would involve the pyrazine ring, potentially through the elimination of HCN or other small nitrogen-containing species, which is a common fragmentation pattern for nitrogen-containing heterocyclic rings. youtube.com The study of fragmentation patterns of ketamine analogues, which also contain an amine and a substituted ring, shows characteristic losses of the amine group and subsequent ring fissions, providing a model for the types of fragmentation that could be anticipated. isca.me

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic bands for the amine (N-H), pyrazine ring (C=N, C=C), and trifluoromethyl (C-F) groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. sielc.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrazine ring usually occur in the 1400-1600 cm⁻¹ region. helixchrom.com

The strong C-F stretching vibrations of the trifluoromethyl group are typically observed in the range of 1000-1350 cm⁻¹. In a study of a related compound, 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, characteristic vibrational bands were assigned, providing a useful reference. nih.govresearchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Pyrazine Ring (C=C, C=N) | Stretching | 1400-1600 |

| Trifluoromethyl (C-F) | Stretching | 1000-1350 |

| C-H | Bending | 650-1000 |

Data is based on general spectroscopic principles and data from related compounds. sielc.comhelixchrom.com

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would also be used to identify the characteristic vibrations of the pyrazine ring and the trifluoromethyl group. The symmetric stretching of the pyrazine ring is expected to produce a strong Raman signal. A computational study on 2,2,2-trifluoroethyl trichloromethanesulfonate utilized Raman spectroscopy to complement IR data for vibrational assignments. Similarly, the FT-Raman spectrum of 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide has been reported, showing the utility of this technique for related structures. researchgate.net The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-performance liquid chromatography (HPLC) is a widely used technique for the purity assessment of chemical compounds. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.govyoutube.com

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. youtube.com The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve the peak shape and retention of the basic amine compound. nih.govhelixchrom.com

The purity of the compound is determined by integrating the area of the main peak and any impurity peaks in the chromatogram. A well-developed HPLC method should provide good resolution between the main compound and any potential impurities or degradation products. sielc.com UV detection is commonly used for aromatic compounds like this compound, with the detection wavelength selected based on the compound's UV absorbance maximum. nih.gov

Table 3: General HPLC Method Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol with 0.1% acid (e.g., formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

These are general parameters and would require optimization for the specific compound. nih.govsielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method is particularly advantageous for compounds that are thermally labile or not sufficiently volatile for gas chromatography. In the analysis of this compound, reversed-phase chromatography is commonly employed, utilizing a C18 stationary phase.

The mobile phase typically consists of a mixture of an aqueous component, often with a formic acid modifier to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol. A gradient elution is frequently used, where the proportion of the organic solvent is increased over the course of the analysis to effectively separate compounds with a range of polarities.

For detection, electrospray ionization (ESI) is a common interface, which is well-suited for polar molecules like aminopyrazines. In positive ion mode, the protonated molecule [M+H]⁺ is readily formed and observed. High-resolution mass spectrometry (HRMS) can be employed to provide accurate mass measurements, which aids in the confirmation of the elemental composition of the parent compound and its metabolites or derivatives.

While extensive literature detailing the specific LC-MS analysis of a wide array of this compound derivatives is not broadly available, predicted data provides insight into the expected mass-to-charge ratios of various adducts. uni.lu This predictive data is crucial for targeted analysis and method development.

Interactive Table: Predicted LC-MS Data for this compound Adducts

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 164.04302 | 127.6 |

| [M+Na]⁺ | 186.02496 | 137.5 |

| [M-H]⁻ | 162.02846 | 124.8 |

| [M+NH₄]⁺ | 181.06956 | 145.3 |

| [M+K]⁺ | 201.99890 | 134.9 |

| [M+H-H₂O]⁺ | 146.03300 | 118.4 |

| [M+HCOO]⁻ | 208.03394 | 146.4 |

| [M+CH₃COO]⁻ | 222.04959 | 177.8 |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior, including peak tailing, due to their polarity and potential for interaction with active sites in the GC system. To overcome these issues and enhance volatility, derivatization of the amine group is a common and effective strategy.

Common derivatizing agents for primary amines include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and acylating agents, like trifluoroacetic anhydride (B1165640) (TFAA). These reagents react with the active hydrogen on the amine to form less polar and more volatile derivatives.

For instance, the analysis of trimethylsilyl (B98337) (TMS) derivatives of heterocyclic amines has been shown to provide characteristic mass spectra that are useful for structural elucidation. nih.gov The fragmentation patterns of these derivatives can reveal information about the original molecule's structure. In a study on pyranopyrazole analogs, the analysis of their TMS derivatives by GC-MS was successful where the underivatized compounds were subject to thermal degradation. nih.gov

Similarly, trifluoroacetyl (TFA) derivatives can offer advantages in GC-MS analysis. Research on the trifluoroacetyl derivatives of nitrogen and sulfur mustard precursors demonstrated that these derivatives can produce clean total ion chromatograms and may be more suitable for GC-MS analysis than their TMS counterparts. nih.gov The use of halogenated acyl groups can also lead to specific fragmentation patterns and enhance the electron affinity of the derivative, which can be beneficial for detection. nih.gov

While specific GC-MS studies on derivatized this compound are not widely published, the principles established from the analysis of analogous compounds provide a strong framework for its characterization. The choice of derivatizing agent and the optimization of the reaction and GC-MS conditions are critical for successful analysis.

Interactive Table: Common Derivatizing Agents for GC-MS Analysis of Primary Amines

| Derivatizing Agent | Abbreviation | Derivative Type | Key Advantages |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Forms volatile and thermally stable derivatives. nih.gov |

| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl (TFA) | Can produce clean chromatograms and specific fragmentation patterns. nih.govnih.gov |

Computational Chemistry and Theoretical Investigations of 6 Trifluoromethyl Pyrazin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational efficiency. Such calculations for 6-(Trifluoromethyl)pyrazin-2-amine would involve modeling the molecule in the gas phase or in a solvent to predict its optimized geometry and various electronic properties.

Electronic structure analysis reveals key aspects of molecular reactivity and behavior.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, analysis of the HOMO and LUMO would indicate the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. The MEP is mapped onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. A theoretical MEP map for this compound would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) ring and the amino group, identifying them as potential sites for hydrogen bonding and electrophilic interactions. In contrast, the electron-withdrawing trifluoromethyl group would contribute to positive potential in its vicinity.

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. These calculated frequencies, often scaled to correct for systematic errors, can be compared with experimental data to provide a reliable assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyrazine ring, amino group, and trifluoromethyl group. A detailed vibrational analysis of this compound would confirm its structural characterization and provide insight into its bonding environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. While specific docking studies focused solely on this compound are not prominent in the literature, this molecule serves as a key fragment in more complex bioactive compounds, such as kinase inhibitors.

Docking simulations would place this compound into the active site of a target protein to identify the most stable binding conformation. The analysis of this docked pose reveals key intermolecular interactions responsible for binding affinity. For this molecule, important interactions would likely include:

Hydrogen Bonds: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. These interactions with amino acid residues like aspartate, glutamate, or serine in a protein's active site are often crucial for potent inhibition acs.org.

Hydrophobic Interactions: The pyrazine ring can engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Interactions: The fluorine atoms of the trifluoromethyl group could potentially form halogen bonds or other electrostatic interactions.

| Functional Group | Potential Interaction Type | Potential Protein Residue Partners |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain carboxyl/hydroxyl), Backbone Carbonyl |

| Pyrazine Nitrogens | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr (side chain amine/hydroxyl), Backbone Amide |

| Pyrazine Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Trifluoromethyl Group (-CF3) | Dipole-Dipole / Halogen Bond | Polar/Electronegative atoms in the binding pocket |

By analyzing the results of a docking simulation, researchers can identify the specific amino acid residues that form the binding pocket. For instance, in studies of larger, related inhibitors targeting kinases like PI3Kγ, the amino-heteroaryl moiety is shown to interact with key aspartate residues in the affinity pocket acs.org. A docking study of this compound would similarly pinpoint the essential residues it interacts with, providing a roadmap for designing more potent and selective derivatives. Furthermore, computational methods can explore the entire protein surface to identify potential allosteric pockets—sites other than the main active site where a molecule can bind and modulate protein activity.

Conformational Analysis and Molecular Dynamics Simulations

There is no specific research available in the public domain detailing the conformational analysis or molecular dynamics (MD) simulations of this compound. Computational studies, including conformational analysis and MD simulations, are powerful tools for understanding the three-dimensional structure, flexibility, and interaction of molecules with biological targets. Such studies have been performed on various substituted pyrazine and pyridine (B92270) derivatives to understand their conformational preferences and dynamic behavior. However, dedicated simulations and detailed analyses for this compound have not been reported in the available scientific literature. Consequently, specific research findings, such as preferred conformations, energy landscapes, or interaction dynamics with specific proteins or solvents, are not available for this compound.

Role As a Synthetic Building Block and Scaffold in Drug Design

Versatility as an Intermediate in Organic Synthesis

6-(Trifluoromethyl)pyrazin-2-amine serves as a key intermediate in a multitude of organic reactions, enabling the construction of complex molecular frameworks. Its amine and pyrazine (B50134) functionalities provide reactive sites for a variety of chemical transformations. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the pyrazine ring, which can enhance binding affinity to biological targets and improve metabolic stability. mdpi.com

The amine group can readily participate in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The pyrazine ring itself can undergo various coupling reactions, further expanding the synthetic possibilities. For instance, the related compound, 2-chloro-5-trifluoromethoxypyrazine, has been shown to be a versatile substrate for Buchwald-Hartwig amination, as well as Kumada-Corriu, Suzuki, and Sonogashira coupling reactions, highlighting the reactivity of the pyrazine core. mdpi.com This reactivity profile makes this compound a valuable precursor for creating a wide range of derivatives.

Applications as a Scaffold for Novel Heterocyclic Systems

A molecular scaffold forms the core structure of a molecule to which various functional groups can be attached. mdpi.com this compound is an excellent scaffold for the generation of novel heterocyclic systems due to its inherent structural features and the ability to undergo further chemical modifications. The pyrazine ring system is a common motif in many biologically active compounds.

The combination of the pyrazine ring, the amino group, and the trifluoromethyl group provides a unique three-dimensional arrangement that can be exploited for designing molecules with specific biological activities. For example, the trifluoromethylpyridine scaffold, a close structural relative, has been extensively used to develop insecticides. nih.gov By using this compound as a starting point, medicinal chemists can systematically build upon this core to synthesize new classes of heterocyclic compounds with potential therapeutic applications. The development of multi-target anticancer agents has been achieved by combining pharmacophoric groups from different drugs into a single scaffold. nih.gov

Strategies for Combinatorial Chemistry and Compound Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. These libraries are then screened for biological activity to identify promising lead compounds for drug development. The versatile nature of this compound makes it an ideal building block for combinatorial synthesis.

The reactivity of the amino group allows for the parallel introduction of a wide variety of substituents from a diverse set of building blocks. This enables the efficient creation of large and diverse compound libraries centered around the trifluoromethylpyrazine core. For example, a parallel solution-phase synthesis of over 2200 pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides was successfully accomplished, demonstrating the feasibility of using trifluoromethyl-substituted building blocks in large-scale library synthesis. scispace.comnih.gov Such libraries are invaluable for high-throughput screening campaigns aimed at discovering new drug candidates.

The Trifluoromethylpyrazine Moiety as a Privileged Structure

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. scielo.brnih.govmdpi.com These scaffolds are frequently found in approved drugs and are considered to have favorable drug-like properties. The trifluoromethylpyrazine moiety is increasingly being recognized as a privileged structure.

The trifluoromethyl group itself is a key feature in many successful drugs, where it can enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com When incorporated into a pyrazine ring, these benefits are combined with the inherent properties of the heterocyclic core. The 2-aminothiazole (B372263) moiety, another privileged structure, often sees improved bioavailability and reduced toxicity when a trifluoromethyl group is incorporated. researchgate.net The presence of the trifluoromethylpyrazine scaffold in a molecule can therefore significantly increase its potential as a therapeutic agent. This recognition has led to a growing interest in the synthesis and evaluation of compounds containing this valuable structural motif.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes and Methodologies

The synthesis of trifluoromethylated heterocyles, including pyrazines, presents ongoing challenges that necessitate the development of more efficient, scalable, and cost-effective methods. hovione.commdpi.com While methods for introducing trifluoromethyl groups into aromatic rings have been developed, they often face limitations. nih.govnih.gov

Future research will likely focus on several key areas:

Direct Trifluoromethylation: Developing novel reagents and catalytic systems for the direct C-H trifluoromethylation of the pyrazine (B50134) ring is a significant goal. This would circumvent the need for pre-functionalized substrates, offering a more atom-economical route. nih.gov

Continuous-Flow Synthesis: The application of continuous-flow processing offers a promising avenue for the synthesis of trifluoromethylated heterocycles. researchgate.net This technology can provide better control over reaction parameters, improve safety for handling hazardous reagents, and facilitate scalability from discovery to manufacturing. researchgate.net

Green Chemistry Approaches: There is a growing need for more environmentally benign synthetic methods. Future methodologies will likely explore the use of less hazardous solvents and reagents, as well as catalytic systems that can be recycled and reused.

Challenges in this area include the electron-deficient nature of the pyrazine ring, which can deactivate it towards certain types of reactions. mdpi.com Furthermore, achieving regioselectivity in direct functionalization methods remains a significant hurdle.

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Direct C-H Trifluoromethylation | Introduction of a CF3 group onto the pyrazine ring without prior activation. | Atom economy, reduced synthetic steps. | Regioselectivity, harsh reaction conditions. |

| Cross-Coupling Reactions | Coupling of a trifluoromethyl source with a pre-functionalized pyrazine (e.g., halo-pyrazine). | Well-established, good functional group tolerance. | Availability of starting materials, catalyst cost. mdpi.com |

| Building Block Approach | Construction of the pyrazine ring from a trifluoromethyl-containing precursor. nih.gov | Controlled placement of the CF3 group. | Lengthy synthetic sequences, availability of building blocks. |

| Continuous-Flow Synthesis | Performing reactions in a continuous-flow reactor. researchgate.net | Enhanced safety, scalability, and process control. researchgate.net | Initial equipment investment, optimization of flow parameters. |

Identification and Validation of New Biological Targets

While pyrazine-containing compounds have been investigated for a range of biological activities, including as anticancer and antimicrobial agents, the specific biological targets for many derivatives, including 6-(trifluoromethyl)pyrazin-2-amine, are not well-defined. lifechemicals.comnih.govmdpi.com A significant future direction is the systematic exploration and validation of new biological targets.

This will involve:

High-Throughput Screening: Utilizing extensive libraries of this compound derivatives in high-throughput screening campaigns against a wide array of biological targets, such as kinases, phosphatases, and proteases. nih.govmdpi.com

Phenotypic Screening: Employing cell-based phenotypic screens to identify compounds that elicit a desired biological response, followed by target deconvolution to identify the molecular target.

Chemoproteomics: Using chemical probes derived from this compound to identify protein binding partners in a cellular context.

A major challenge is the potential for multi-target activity, which is common for pyrazine derivatives. nih.gov While this can be advantageous for certain complex diseases, it can also complicate the drug development process and lead to off-target effects. Differentiating between on-target and off-target effects will be crucial for advancing these compounds into clinical development.

Advancements in Structure-Based Drug Design and Rational Drug Discovery

Once a validated biological target is identified, structure-based drug design (SBDD) and rational drug discovery approaches will be pivotal in optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives. nih.govresearchgate.net

Future research in this area will leverage:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of target proteins in complex with this compound analogs will provide detailed insights into the binding mode and guide the design of improved inhibitors.

Molecular Docking and Simulation: Using computational tools to predict the binding affinity and orientation of new derivatives within the target's active site, allowing for the prioritization of compounds for synthesis.

Fragment-Based Drug Discovery (FBDD): Screening libraries of small molecular fragments to identify those that bind to the target protein, which can then be grown or linked to develop more potent leads.

The primary challenge in this domain is obtaining high-quality structural data for the target protein, which can be a bottleneck for many projects. Additionally, accurately predicting binding affinity and selectivity using computational methods remains a complex task that requires continuous refinement of scoring functions and algorithms.

Development of Improved Analytical and Characterization Techniques

The accurate analysis and characterization of fluorinated compounds like this compound are essential for quality control, metabolic studies, and understanding structure-activity relationships. numberanalytics.com While standard analytical techniques are employed, there is always room for improvement.

Future advancements may include:

Enhanced NMR Spectroscopy: The development of more sensitive ¹⁹F NMR techniques and pulse sequences to facilitate the analysis of complex mixtures and biological samples. numberanalytics.com

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) for metabolite identification and quantitative analysis in complex biological matrices. numberanalytics.com

Novel Imaging Techniques: The potential development of ¹⁸F-labeled analogs of this compound for use as positron emission tomography (PET) tracers to study drug distribution and target engagement in vivo. nih.gov

A key challenge is the potential for interference from other components in complex samples, which can affect the accuracy and sensitivity of analytical measurements. mdpi.com The development of more robust sample preparation and chromatographic separation methods will be crucial to overcome this. mdpi.com

| Technique | Application in Future Research | Potential Advancements |

| NMR Spectroscopy | Structural elucidation, purity assessment, studying protein-ligand interactions. | Higher field strengths, improved sensitivity for ¹⁹F NMR. numberanalytics.com |

| Mass Spectrometry | Molecular weight determination, fragmentation analysis, metabolite identification. | Increased resolution and sensitivity, hyphenation with novel separation techniques. numberanalytics.com |

| X-ray Crystallography | Determining the three-dimensional structure of drug-target complexes. | Automation, improved methods for protein crystallization. |

| PET Imaging | In vivo visualization of drug distribution and target occupancy. | Development of novel ¹⁸F-labeled radiotracers. nih.gov |

Computational Predictive Modeling for Enhanced Efficacy and Selectivity

Computational predictive modeling is becoming an indispensable tool in modern drug discovery, enabling the prediction of various properties of drug candidates before their synthesis. nih.govresearchgate.net For this compound and its derivatives, computational approaches will be vital for enhancing efficacy and selectivity.

Future research will focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of this compound analogs with their biological activity, helping to guide the design of more potent compounds. nih.gov

ADMET Prediction: Utilizing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing for the early identification of candidates with unfavorable profiles.

Machine Learning and AI: Applying machine learning and artificial intelligence algorithms to large datasets of chemical and biological information to identify novel patterns and predict the therapeutic potential of new compounds.

The main challenge in this area is the accuracy and predictive power of the models, which are highly dependent on the quality and diversity of the training data. rsc.org Continuous development and validation of these models with experimental data will be essential to improve their reliability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(trifluoromethyl)pyrazin-2-amine in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated pyrazine precursor with an amine source. For example, 6-chloropyrazin-2-amine can react with trifluoromethylating agents (e.g., (CF₃)₂CuLi) under anhydrous conditions in tetrahydrofuran (THF) at −78°C to 0°C . Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Alternative routes may use coupling agents like EDCI with triethylamine in DMF to stabilize intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify aromatic protons (δ 8.2–8.5 ppm for pyrazine) and CF₃ group absence of splitting due to fluorine coupling.

- LCMS : Confirm molecular ion peak (m/z = 178 [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 40.7%, H: 2.3%, N: 23.7%) .

Q. What solvents and conditions are suitable for storing this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at −20°C. Use anhydrous DMSO or DMF for solubilization in biological assays. Avoid prolonged exposure to light or moisture, as the CF₃ group may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethylation of pyrazine derivatives?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-substitution or dehalogenation). Optimize by:

- Temperature Control : Maintain −78°C during trifluoromethylation to suppress side reactions .

- Catalyst Screening : Test Pd/Cu co-catalysts for improved selectivity .

- In Situ Monitoring : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to track intermediates .

Q. What strategies are effective for studying the enzyme inhibition mechanisms of this compound?

- Methodological Answer :

- Kinetic Assays : Perform dose-response curves with SHP2 phosphatase or similar targets, measuring IC₅₀ values via fluorogenic substrates (e.g., DiFMUP) .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., SHP2) to identify binding pockets and key interactions (e.g., hydrogen bonds with pyrazine-N) .

- Molecular Dynamics Simulations : Model CF₃ group interactions with hydrophobic enzyme domains to predict selectivity .

Q. How can researchers design SAR studies for this compound derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents at the 3- and 5-positions of pyrazine to assess steric/electronic effects on bioactivity.

- Functional Group Replacement : Swap CF₃ with CH₃, Cl, or OCF₃ to evaluate contributions to potency .

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate structural features (e.g., logP, polar surface area) with antileukemic activity .

Key Considerations for Experimental Design

- Contradiction Management : Replicate reaction conditions from multiple sources (e.g., vs. 3) to identify reproducibility limits.

- Advanced Analytics : Prioritize hyphenated techniques (e.g., LCMS-NMR) for structural elucidation of unstable intermediates .

- Biological Assays : Include positive controls (e.g., SHP099 ) to benchmark activity and validate assay systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.